molecular formula C19H28O8S B565056 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate CAS No. 1215741-85-7

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate

Cat. No.: B565056
CAS No.: 1215741-85-7
M. Wt: 416.485
InChI Key: RJGNAIXOLZMPNL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate involves multiple steps. The starting material, 3,6,9,12,15-Pentaoxaoctadec-17-YN-1-OL, is first prepared through a series of reactions involving the formation of ether linkages. The final step involves the sulfonation of the hydroxyl group with benzenesulfonyl chloride under basic conditions to yield the desired product .

Chemical Reactions Analysis

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate involves its ability to form fluorescent complexes with amyloid plaques. The compound binds to the plaques, allowing for their detection through optical imaging techniques. The molecular targets include amyloid-beta peptides, which are the primary components of amyloid plaques .

Comparison with Similar Compounds

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate is unique due to its specific application in Alzheimer’s research. Similar compounds include:

Properties

IUPAC Name

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O8S/c1-2-8-22-9-10-23-11-12-24-13-14-25-15-16-26-17-18-27-28(20,21)19-6-4-3-5-7-19/h1,3-7H,8-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGNAIXOLZMPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676101
Record name 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215741-85-7
Record name 3,6,9,12,15-Pentaoxaoctadec-17-yn-1-yl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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